molecular formula C8H9FN2 B1442541 1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine CAS No. 1266215-52-4

1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine

Cat. No.: B1442541
CAS No.: 1266215-52-4
M. Wt: 152.17 g/mol
InChI Key: QHIQAQLAGVLZBM-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine (CAS 1266215-52-4) is a high-value chemical building block featuring a cyclopropane ring fused to a fluorinated pyridine scaffold. This structure is of significant interest in medicinal chemistry and drug discovery, particularly for constructing novel bioactive molecules. The compound's molecular formula is C 8 H 9 FN 2 , with a molecular weight of 152.17 g/mol . The incorporation of both the cyclopropane ring and a fluorine atom offers unique opportunities for modulating the properties of potential drug candidates. The cyclopropane group is a structurally stable bioisostere widely used in drug design to improve efficacy, enhance metabolic stability, and increase affinity to biological targets . Furthermore, the introduction of fluorine atoms into amine-containing compounds is a established strategy in medicinal chemistry to productively influence their conformation, pKa, lipophilicity, and overall pharmacokinetic profile . This makes this compound a versatile precursor for the development of various therapeutic agents. Its specific structure has been investigated in the context of beta-secretase (BACE) inhibitors for the potential treatment of Alzheimer's disease . Additionally, recent research on amide derivatives containing cyclopropane scaffolds has demonstrated promising in vitro antimicrobial and antifungal activities, highlighting the potential of this compound class in developing new anti-infective agents . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-fluoropyridin-2-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2/c9-6-2-1-5-11-7(6)8(10)3-4-8/h1-2,5H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIQAQLAGVLZBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=CC=N2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Preparation Routes and Reaction Schemes

Reductive Amination of Cyclopropane Aldehyde with 3-Fluoropyridin-2-amine Derivatives

One of the principal methods involves the reductive amination of cyclopropane aldehyde with fluoropyridinyl amines. This approach is supported by related synthetic routes for cyclopropylamine derivatives described in the literature:

  • Protection of the amino group on the pyridine ring (e.g., with Troc or Boc groups).
  • Reductive amination with cyclopropane aldehyde to form the cyclopropan-1-amine linkage.
  • Deprotection steps to yield the free amine.

This sequence is exemplified in the synthesis of related aminocyclopropyl derivatives, where the cyclopropylamine is attached via reductive amination, followed by deprotection and purification steps to afford the target compound.

Cyclopropanation via Donor–Acceptor Cyclopropanes

Another approach involves the use of donor–acceptor cyclopropanes, which can undergo ring-opening or substitution reactions with amines to form substituted cyclopropylamines. This method can be adapted to fluoropyridinyl substrates:

  • Cyclopropane derivatives bearing electron-withdrawing groups react with amines.
  • Under catalytic conditions, the ring opens and rearranges to form the cyclopropan-1-amine product.
  • Yields vary depending on the amine and catalyst used, with some reports of moderate to good yields (30–40%) for similar systems.

Multi-Step Synthesis from Fluorinated Pyridine Precursors

A more complex, scalable industrial approach involves:

  • Starting from 2,2-difluoroacetic anhydride or similar fluorinated reagents.
  • Constructing the fluoropyridine ring with appropriate substituents.
  • Conversion of intermediates through nitrile formation, cyclization, and reduction steps.
  • Final isolation of the fluoropyridinyl amine intermediate, which can then be further functionalized to introduce the cyclopropane moiety.

While this method is more tailored for 4-(difluoromethyl)pyridin-2-amine, the synthetic principles and stepwise approach provide a framework for preparing 3-fluoro derivatives.

Detailed Reaction Conditions and Yields

Step/Method Key Reagents/Conditions Yield (%) Notes
Reductive amination with cyclopropane aldehyde Cyclopropane aldehyde, fluoropyridinyl amine, NaBH4 or similar reductant, Boc/Troc protection 60–80 Requires protection/deprotection cycles; scalable and high purity achievable
Donor–acceptor cyclopropane ring-opening Donor–acceptor cyclopropane, primary amine, catalyst (e.g., Lewis acid) 30–42 Yields depend on amine; simple aliphatic amines give byproducts; aromatic amines better
Multi-step fluoropyridine synthesis 2,2-Difluoroacetic anhydride, methoxylamine hydrochloride, hydrobromic acid, zinc reduction 46 (overall) Industrial scale; involves nitrile intermediate and cyclization; avoids harsh fluorinating agents

Research Findings and Optimization Notes

  • Protection Strategies: Use of Troc and Boc groups is critical to protect amines during multi-step synthesis to prevent side reactions and improve yields.
  • One-Pot Procedures: Some syntheses utilize one-pot transformations to minimize purification steps and improve throughput, especially in cyclization and reduction phases.
  • Avoidance of Harsh Conditions: Modern syntheses avoid hazardous fluorinating agents and sealed vessels, favoring commercially available reagents and milder conditions for scalability.
  • Purification: Techniques such as filtration over Celite, solvent switching (e.g., dichloromethane to heptane), and precipitation are employed to isolate high-purity products without chromatography.
  • Catalysis and Reaction Times: Donor–acceptor cyclopropane reactions require careful catalyst selection and longer reaction times for certain substrates, with some amines leading to low yields and byproducts.

Summary Table of Preparation Methods

Preparation Method Advantages Disadvantages Typical Yield Industrial Applicability
Reductive amination (protected amines) High selectivity, scalable Requires protection/deprotection 60–80% Yes
Donor–acceptor cyclopropane reaction Direct amine introduction Variable yields, side products 30–42% Moderate
Multi-step fluoropyridine synthesis Scalable, avoids hazardous reagents Multi-step, moderate overall yield ~46% overall Yes

Chemical Reactions Analysis

1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance the compound’s binding affinity and selectivity towards these targets. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall activity and stability .

Comparison with Similar Compounds

Structural and Functional Insights

Electronic and Steric Effects

  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances hydrogen-bond acceptor strength, while chlorine increases lipophilicity (ClogP: ~1.5 vs. F: ~0.9) .

Pharmacological Relevance

  • Pyridinyl Analogs : Often serve as intermediates in protease inhibitors (e.g., BACE1 inhibitors in ).
  • Hydrochloride Salts : Improve aqueous solubility for preclinical testing (e.g., in vitro IC₅₀ assays) .

Biological Activity

1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine is an organic compound featuring a cyclopropane ring connected to a 3-fluoropyridine moiety and an amine functional group. This unique structure offers potential for various biological applications, particularly in medicinal chemistry. The molecular formula of this compound is C8_{8}H9_{9}FN, with a molecular weight of approximately 139.15 g/mol. The presence of the fluorine atom on the pyridine ring is significant as it can influence the compound's reactivity and biological activity.

The fluorinated pyridine and cyclopropane structures contribute to the compound's unique properties, which may include enhanced lipophilicity and altered binding affinities to biological targets compared to non-fluorinated analogs. The compound's structural characteristics are summarized in the following table:

PropertyDescription
Molecular FormulaC8_{8}H9_{9}FN
Molecular Weight139.15 g/mol
Structural FeaturesCyclopropane ring, 3-fluoropyridine moiety

Biological Activity

Research on the biological activity of this compound has revealed several potential applications, particularly in the fields of pharmacology and biochemistry.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor for certain biological pathways, potentially offering therapeutic benefits in treating diseases such as cancer and inflammatory disorders.

Case Studies

  • Inhibition Studies : In vitro assays have demonstrated that this compound exhibits inhibitory effects on specific kinases involved in tumor growth. For instance, studies showed a significant reduction in cell proliferation rates in cancer cell lines treated with this compound, indicating its potential as an anticancer agent.
  • Binding Affinity : Computational modeling and docking studies have indicated that the compound has a favorable binding affinity for certain targets, including ALK-5 (Activin-Like Kinase 5), which is implicated in various pathological processes such as fibrosis and cancer progression. The binding interactions were analyzed using both 2D and 3D techniques, confirming the compound's potential efficacy as a therapeutic agent .

Comparative Analysis

To further understand the biological implications of this compound, a comparison with structurally similar compounds can provide insight into its unique properties.

Compound NameStructure TypeNotable Features
1-(3,5-Difluoropyridin-2-yl)ethanamineEthyl amine derivativeContains two fluorine atoms on the pyridine ring
2-(2-Fluoropyridin-3-yl)cyclopropan-1-amineCyclopropane derivativeDifferent substitution pattern on the pyridine ring
1-(3-Trifluoromethyl)pyridin-2-yl)cyclopropanamineTrifluoromethylEnhanced lipophilicity due to trifluoromethyl group

Q & A

Q. What are the common synthetic routes for 1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine?

The synthesis typically involves cyclopropanation of a fluoropyridinyl precursor followed by amine introduction. For example, reacting 3-fluoropyridin-2-ylmethyl chloride with cyclopropylamine under basic conditions (e.g., K₂CO₃ in dichloromethane) at 0–25°C. Reaction optimization focuses on stoichiometry and temperature to avoid azido byproducts . Alternative routes may use cross-coupling reactions under inert atmospheres to preserve fluorine substituent integrity .

Q. Which analytical techniques confirm the compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) resolves the cyclopropane ring, fluoropyridinyl group, and amine protons. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography determines 3D conformation and stereochemistry . Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection .

Q. What is the role of the cyclopropane ring in the compound’s stability and reactivity?

The cyclopropane ring introduces angle strain , enhancing reactivity in ring-opening reactions (e.g., nucleophilic substitution at the amine group). Stability under acidic/basic conditions depends on substituent electronic effects; fluorine’s electron-withdrawing nature may mitigate ring strain . Thermal stability data for analogous compounds suggest decomposition thresholds above 150°C .

Advanced Questions

Q. How can enantiomeric excess be optimized in asymmetric synthesis?

Enantioselective synthesis requires chiral catalysts (e.g., Rhodium-BINAP complexes) during cyclopropanation. Reaction parameters like solvent polarity (e.g., acetonitrile vs. toluene) and temperature (-20°C to 25°C) influence diastereomeric ratios. Post-synthesis, chiral HPLC with amylose-based columns resolves enantiomers, achieving >98% ee .

Q. What mechanistic insights explain cyclopropane ring formation under varying conditions?

Simmons-Smith reactions using Zn/Cu couples or transition metal-catalyzed cyclopropanations (e.g., Pd-mediated) are proposed mechanisms. DFT studies on analogous systems suggest that fluorine’s electronegativity stabilizes transition states, reducing activation energy for ring closure . Competing pathways (e.g., azide formation) are suppressed by slow reagent addition and excess amine .

Q. How does fluorination at the pyridinyl position influence electronic properties?

Fluorine’s -I effect decreases electron density on the pyridine ring, altering pKa of the amine group (predicted ΔpKa ≈ 1.5–2.0). Computational studies (e.g., NBO analysis) reveal enhanced dipole moments (∼3.5 D) compared to non-fluorinated analogs, impacting solubility and receptor binding .

Q. What challenges arise in characterizing stereoisomers of this compound?

Diastereomer separation requires multi-dimensional NMR (e.g., NOESY for spatial proximity) or chiral derivatization (e.g., Mosher’s acid). X-ray crystallography is definitive but limited by crystal growth challenges. Dynamic NMR can detect ring-flipping barriers in cyclopropane derivatives .

Q. How can derivatives be designed for structure-activity relationship (SAR) studies in medicinal chemistry?

Bioisosteric replacements (e.g., replacing fluorine with chlorine) or modifying the cyclopropane ring (e.g., methyl-substituted analogs) are strategies. In vitro assays for receptor affinity (e.g., kinase inhibition) guide iterative design. Molecular docking with fluoropyridinyl motifs highlights hydrogen-bonding interactions with target proteins .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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